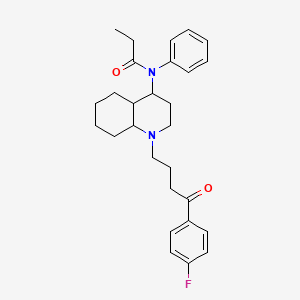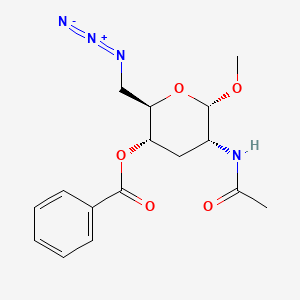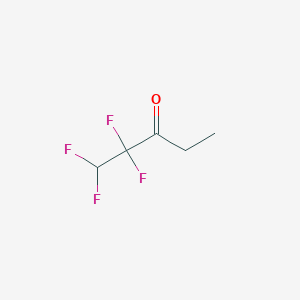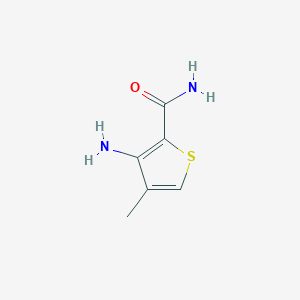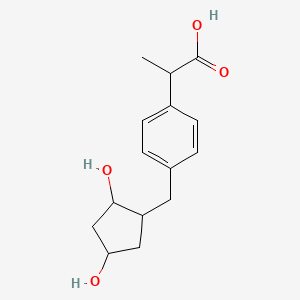
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers): is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its role in reducing inflammation and has been studied for its potential in treating various inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Loxoprofen Alcohol involves the hydroxylation of loxoprofen. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired diastereomers .
Industrial Production Methods: Industrial production of 4-Hydroxy Loxoprofen Alcohol involves large-scale hydroxylation processes, often using advanced catalytic systems to achieve high yields and purity. The process is optimized for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Hydroxy Loxoprofen Alcohol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Hydroxy Loxoprofen Alcohol .
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of loxoprofen.
Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mécanisme D'action
The mechanism of action of 4-Hydroxy Loxoprofen Alcohol involves its role as a potent and non-selective inhibitor of cyclooxygenase (COX). It inhibits both COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .
Comparaison Avec Des Composés Similaires
Loxoprofen: The parent compound, which is metabolized to 4-Hydroxy Loxoprofen Alcohol.
Ibuprofen: Another non-selective NSAID with similar anti-inflammatory properties.
Naproxen: A non-selective NSAID used for its anti-inflammatory and analgesic effects.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19) |
Clé InChI |
COCTZXJHZDMRKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


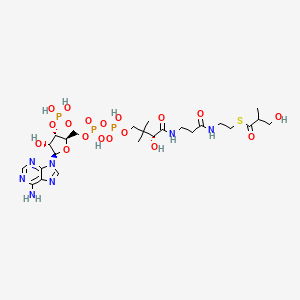


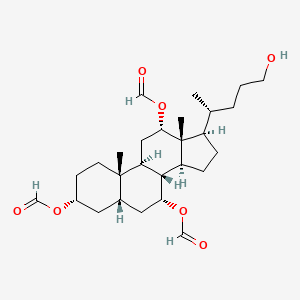
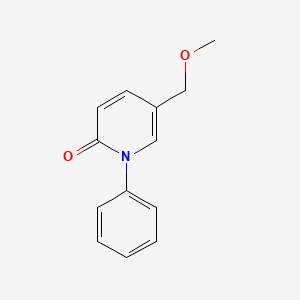

![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
